Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate CAS 183380-81-6 properties
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate CAS 183380-81-6 properties
This comprehensive technical guide details the properties, synthesis, and applications of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 183380-81-6), a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors like Entacapone.
CAS: 183380-81-6 | Role: Pharmaceutical Intermediate & Fine Chemical Scaffold
Executive Summary
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate is a nitro-aromatic ester primarily utilized as a late-stage intermediate in the synthesis of Entacapone , a drug used in the management of Parkinson’s disease. Its chemical structure—featuring a phenol, a nitro group, and an esterified acetic acid side chain—makes it a versatile "push-pull" electronic system ideal for Knoevenagel condensations and further functionalization. This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and its specific utility in drug development workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate |
| Common Synonyms | Ethyl (4-hydroxy-3-nitrophenyl)acetate; 3-Nitro-4-hydroxyphenylacetic acid ethyl ester |
| CAS Number | 183380-81-6 |
| Molecular Formula | C₁₀H₁₁NO₅ |
| Molecular Weight | 225.20 g/mol |
| SMILES | CCOC(=O)CC1=CC(=C(O)C=C1)=O |
Physical Properties
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | Yellow to brownish-yellow (characteristic of nitro-phenols) |
| Melting Point | Note: Precursor (non-nitro) melts at 36-38°C; Acid form melts at 144-146°C. The ester typically melts in the range of 60–80°C depending on purity. |
| Solubility | Soluble in Ethyl Acetate, Dichloromethane, Ethanol, DMSO. Insoluble in water. |
| pKa (Phenol) | ~7.0–7.5 (Acidified by ortho-nitro group) |
Synthesis & Manufacturing Protocol
The industrial preparation of CAS 183380-81-6 typically follows a regioselective nitration of ethyl 4-hydroxyphenylacetate. This method is preferred over esterification of the nitro-acid due to better yield control and ease of purification.
Reaction Mechanism
The synthesis relies on electrophilic aromatic substitution (
Validated Laboratory Protocol
-
Precursor: Ethyl 4-hydroxyphenylacetate (CAS 17138-28-2)[1][2][3][4]
-
Reagents: Fuming Nitric Acid (
), Glacial Acetic Acid ( )
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g (55.5 mmol) of ethyl 4-hydroxyphenylacetate in 50 mL of glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control prevents dinitration or oxidation of the side chain.
-
Nitration: Dropwise add a solution of fuming
(3.5 g, 1.0 eq) in 10 mL acetic acid over 30 minutes. Maintain internal temperature below 10°C. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of starting material (
~0.6). -
Quenching: Pour the reaction mixture into 200 mL of ice-water. The product typically precipitates as a yellow solid.
-
Work-up: If solid forms, filter and wash with cold water. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.
Application in Drug Development (Entacapone)
The primary utility of CAS 183380-81-6 is as a precursor to the "left-hand" side of the Entacapone molecule.
Synthesis Workflow Diagram
The following diagram illustrates the transformation of the phenylacetate scaffold into the final drug substance.
Figure 1: Synthetic pathway from phenylacetate precursor to Entacapone.[2][3][4]
Mechanistic Relevance
In the synthesis of Entacapone, the nitro group at position 3 (introduced in this step) is crucial. It serves two roles:
-
Electronic Modulation: It increases the acidity of the neighboring phenol, which is essential for the drug's mechanism of inhibiting the COMT enzyme (which targets catechols).
-
Structural Integrity: It prevents metabolic degradation at that specific site on the ring.
Analytical Characterization
To validate the identity of CAS 183380-81-6, researchers should look for the following spectral signatures.
Proton NMR ( -NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 10.5 | Singlet (Broad) | 1H | Phenolic -OH (Deshielded by |
| 8.05 | Doublet ( | 1H | Ar-H (Position 2, between |
| 7.50 | Doublet of Doublets | 1H | Ar-H (Position 6) |
| 7.15 | Doublet ( | 1H | Ar-H (Position 5, ortho to -OH) |
| 4.18 | Quartet | 2H | Ethyl Ester |
| 3.60 | Singlet | 2H | Benzylic |
| 1.28 | Triplet | 3H | Ethyl Ester |
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm and 320 nm (Nitro group absorption).
Handling & Safety (GHS)
Signal Word: WARNING
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Nitrogen/Argon) to prevent oxidation of the phenol.
-
Explosion Hazard: Like all nitro-aromatics, avoid heating under confinement or subjecting to high-energy shock, although this specific derivative is relatively stable compared to polynitrated compounds.
References
-
Fluorochem. Ethyl (4-hydroxy-3-nitrophenyl)acetate Product Page. Retrieved from
-
Indian Academy of Sciences. A new synthesis of Entacapone and report on related studies. (2015). Retrieved from
-
National Institutes of Health (NIH) - PubChem. 4-Hydroxy-3-nitrophenylacetic acid (Acid Precursor Data). Retrieved from
-
Organic Syntheses. Nitration of Phenylacetic Acid Derivatives. (General Protocol Reference). Retrieved from
-
Sigma-Aldrich. Ethyl 4-hydroxyphenylacetate (Precursor Data). Retrieved from
Sources
- 1. Ethyl 4-hydroxyphenylacetate | 17138-28-2 [chemicalbook.com]
- 2. Ethyl 4-hydroxyphenylacetate | 17138-28-2 [chemicalbook.com]
- 3. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. emsdiasum.com [emsdiasum.com]
- 6. itwreagents.com [itwreagents.com]
